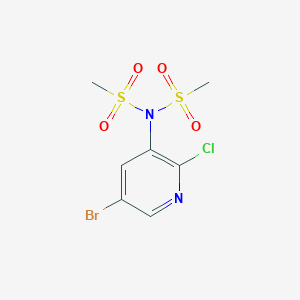
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. This particular compound features a pyridine ring substituted with bromine and chlorine atoms, as well as a methanesulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide typically involves the following steps:
Halogenation: The starting material, 3-pyridine, undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 2 positions, respectively.
Sulfonylation: The halogenated pyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Halogenation: Using industrial halogenation reactors to introduce bromine and chlorine atoms efficiently.
Continuous Flow Sulfonylation: Employing continuous flow reactors to carry out the sulfonylation step, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chloropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Substitutes chlorine with fluorine, potentially altering its chemical properties.
N-(5-bromo-2-chloropyridin-3-yl)-N-(ethylsulfonyl)methanesulfonamide: Replaces the methyl group with an ethyl group, which may influence its solubility and reactivity.
Uniqueness
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both bromine and chlorine atoms. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C7H8BrClN2O4S2 |
|---|---|
Poids moléculaire |
363.6 g/mol |
Nom IUPAC |
N-(5-bromo-2-chloropyridin-3-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrClN2O4S2/c1-16(12,13)11(17(2,14)15)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3 |
Clé InChI |
WXGYJRZJCKWXFH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(C1=C(N=CC(=C1)Br)Cl)S(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

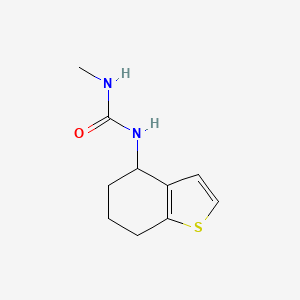
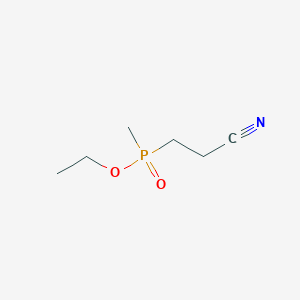
![6-(4-{2-[(2-Hydroxyethyl)amino]propyl}phenoxy)hexan-1-ol](/img/structure/B8647140.png)
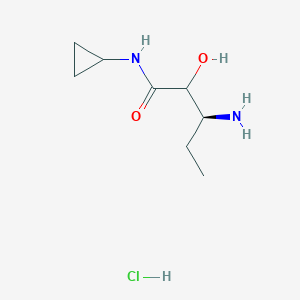

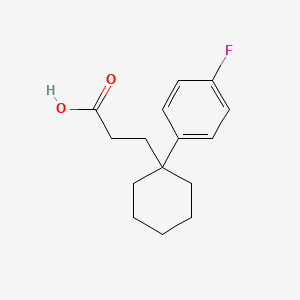
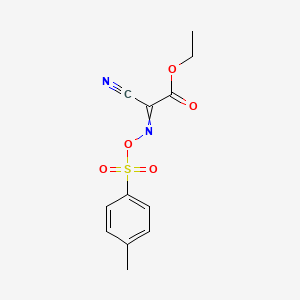
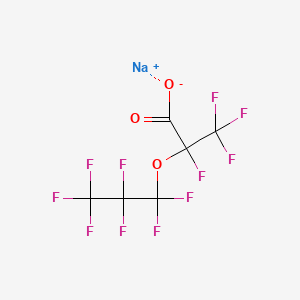
![6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8647195.png)
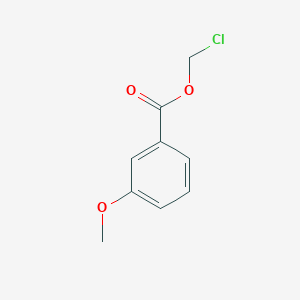
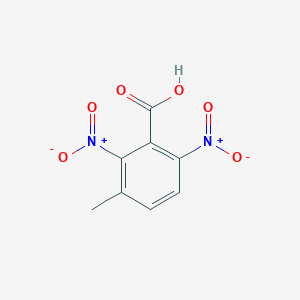
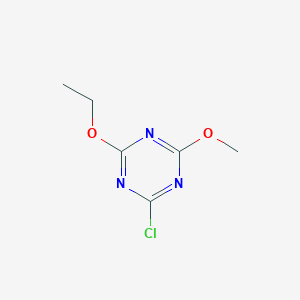
![1-Phenyl-3,3-bis[(pyridin-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B8647228.png)
